3-Benzylbenzene-1,2-diol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-benzylbenzene-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c14-12-8-4-7-11(13(12)15)9-10-5-2-1-3-6-10/h1-8,14-15H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZHUNHHRDTULA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C(=CC=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20616900 | |
| Record name | 3-Benzylbenzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20616900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70764-01-1 | |
| Record name | 3-Benzylbenzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20616900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Benzylbenzene 1,2 Diol and Its Analogues
Strategies for Carbon-Carbon Bond Formation
The creation of the benzylic linkage between the two aromatic rings is a cornerstone of synthesizing 3-benzylbenzene-1,2-diol. This is primarily achieved through direct alkylation methods or more elaborate multi-step sequences.
Friedel-Crafts Alkylation Approaches
The Friedel-Crafts alkylation is a fundamental reaction in organic chemistry for forming carbon-carbon bonds to aromatic rings. mt.commasterorganicchemistry.com This electrophilic aromatic substitution involves reacting an aromatic hydrocarbon with an alkyl halide or alkene in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). mt.com The Lewis acid activates the alkyl halide, generating a carbocation (or a related electrophilic species) that is then attacked by the electron-rich aromatic ring. mt.commasterorganicchemistry.com
In the context of synthesizing benzyl-substituted catechols, this could theoretically involve the reaction of catechol (or a protected version like veratrole) with benzyl (B1604629) chloride. However, the presence of hydroxyl groups can complicate the reaction, often necessitating their protection prior to alkylation. A more common approach is the alkylation of a simpler aromatic feedstock like benzene (B151609) with a substituted benzyl halide. smolecule.com One of the major challenges in Friedel-Crafts alkylation is the potential for polyalkylation, as the initial alkyl product is often more reactive than the starting material. organic-chemistry.org
Table 1: Key Aspects of Friedel-Crafts Alkylation
| Feature | Description | Reference |
|---|---|---|
| Reaction Type | Electrophilic Aromatic Substitution | mt.com |
| Reactants | Aromatic Ring, Alkyl Halide/Alkene | organic-chemistry.org |
| Catalyst | Strong Lewis Acid (e.g., AlCl₃, FeCl₃) | mt.com |
| Key Intermediate | Carbocation or Lewis Acid Complex | mt.com |
| Limitations | Potential for carbocation rearrangements and polyalkylation | masterorganicchemistry.comorganic-chemistry.org |
Multistep Synthetic Routes to Benzylic Linkages
To overcome the limitations of direct alkylation and achieve greater control over regioselectivity, chemists often employ multi-step synthetic sequences. These routes build the benzylic linkage through a series of more predictable reactions.
A representative example involves an initial Friedel-Crafts acylation, where an acyl group is introduced to the aromatic ring instead of an alkyl group. masterorganicchemistry.comvulcanchem.com For instance, benzene can react with γ-chlorobutyryl chloride to form γ-chloro-4-phenylbutyrophenone. vulcanchem.com Unlike alkylation, acylation is generally free from rearrangements and deactivates the ring, preventing further substitution. masterorganicchemistry.com The resulting ketone can then be transformed. A Grignard reaction, followed by oxidation, can be used to construct the desired carbon skeleton. vulcanchem.com Subsequent reduction of the ketone functionality, for example using a Clemmensen or Wolff-Kishner reduction, can then yield the final benzylic C-C bond.
Another powerful multi-step approach was used in the total synthesis of a complex natural product, 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol. researchgate.net This synthesis began not with a direct coupling, but by preparing two separate, functionalized aromatic precursors which were then joined together late in the sequence, demonstrating a highly controlled and convergent approach. researchgate.net
Installation and Modification of Hydroxyl Groups
With the benzylbenzene core established, the next critical phase of the synthesis is the introduction and fine-tuning of the hydroxyl groups on the catechol ring.
Hydroxylation Techniques for Benzene Rings
Direct hydroxylation involves the insertion of a hydroxyl (-OH) group onto an aromatic ring. wikipedia.org In biochemistry, this is often accomplished by hydroxylase enzymes like cytochrome P-450. wikipedia.org In synthetic chemistry, converting phenols to catechols is a key transformation. pkusz.edu.cnresearchgate.net
One efficient one-pot method converts phenols into their corresponding catechols by first performing a selective ortho-formylation (adding a -CHO group) using paraformaldehyde and a magnesium chloride-triethylamine system. researchgate.net The resulting salicylaldehyde (B1680747) intermediate is then treated with hydrogen peroxide in a Dakin reaction, which oxidizes the aldehyde and replaces it with a hydroxyl group, yielding the catechol structure. researchgate.net Another strategy involves the directed C-H oxygenation of phenols, where a directing group guides the installation of an oxygen atom at the ortho position. pkusz.edu.cn
Table 2: Comparison of Hydroxylation Methods
| Method | Description | Key Reagents | Reference |
|---|---|---|---|
| Ortho-formylation/Dakin Reaction | A one-pot procedure to convert a phenol (B47542) into a catechol. | Paraformaldehyde, MgCl₂-Et₃N, then H₂O₂ | researchgate.net |
| Directed C-H Oxygenation | Uses a directing group to install a hydroxyl group ortho to an existing one. | Metal catalysts, various oxygen sources | pkusz.edu.cn |
| Enzymatic Hydroxylation | Biocatalytic insertion of an oxygen atom into a C-H bond. | Hydroxylase enzymes (e.g., Cytochrome P-450) | wikipedia.org |
Regioselective O-Demethylation Reactions
A widely used and highly effective strategy for producing catechols involves the regioselective demethylation of more stable dimethoxybenzene precursors (veratrole derivatives). researchgate.net The methyl groups act as protecting groups for the hydroxyls, allowing other chemical transformations to be performed on the molecule without interference. At a late stage in the synthesis, these methyl groups are cleaved to reveal the final diol.
Boron tribromide (BBr₃) is a powerful and common reagent for this purpose. researchgate.net It is particularly effective at cleaving aryl methyl ethers. The synthesis of 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol utilized BBr₃ to demethylate the precursor, (3-bromo-4,5-dimethoxyphenyl)methanol, in a key step. researchgate.netulakbim.gov.tr This reaction proceeds by forming a dibromoborane (B81526) derivative, which is then hydrolyzed during the aqueous workup to liberate the free phenol. wikipedia.org The efficiency of this reaction allows for high yields in the final deprotection step of a complex synthesis. researchgate.net
Preparation of Halogenated Derivatives
The synthesis of halogenated analogues of this compound is of significant interest, as seen in several natural products. researchgate.nettandfonline.com These derivatives are typically prepared by introducing halogen atoms, most commonly bromine, onto the aromatic rings of either the final product or a protected intermediate.
Bromination of Diarylmethanones
The introduction of bromine atoms onto a diarylmethanone core is a critical step in the synthesis of halogenated precursors. These brominated intermediates can then be converted to the desired phenol derivatives. A general approach involves the acylation of substituted benzenes with benzoic acids to form novel brominated diarylmethanones. academie-sciences.fr For instance, the synthesis of substituted benzophenones can be achieved by reacting a substituted benzaldehyde (B42025) with a Grignard reagent prepared from a brominated precursor, such as a derivative of p-hydroxyanisole, followed by oxidation of the resulting diaryl carbinol. google.com
One method for the bromination of diarylmethanones involves the use of molecular bromine. academie-sciences.fr The resulting bromo-diarylmethanones can subsequently be demethylated using reagents like boron tribromide (BBr₃) to yield the corresponding bromophenol derivatives. academie-sciences.fr This strategy allows for the regioselective placement of hydroxyl groups.
In a specific example leading to related compounds, p-hydroxyanisole can be esterified, brominated, and then hydrolyzed to produce 2-bromo-4-hydroxyanisole. After protection of the hydroxyl group, this intermediate can be converted into a Grignard reagent and reacted with a substituted benzaldehyde. The subsequent hydrolysis and oxidation yield a multi-substituted benzophenone. google.com This highlights a modular approach where bromination of a phenol precursor is followed by the construction of the diarylmethanone skeleton.
The table below summarizes reaction conditions for the synthesis of diarylketones, which are the precursors for bromination.
| Catalyst System | Reaction Type | Reactants | Product | Reference |
| Pd(OAc)₂/di-1-adamantyl-n-butylphosphine (cataCXium A) | Suzuki Carbonylation | Aryl/heteroaryl bromides, CO, boronic acids | Diarylketones | imperial.ac.uk |
| [OsH-cis-(CO)₂-mer-{κ³-P,B,P′-B(NCH₂PPh₂)₂-o-C₆H₄}] (1) | Coupling Reaction | Arylboronic acids, aryl aldehydes | Diarylketones | oc-praktikum.de |
| [RuHCl(CO)(PPh₃)₃] | Coupling Reaction | Arylboronic acids, aryl aldehydes | Diarylketones | acs.org |
Photochemical Bromination
Photochemical bromination offers an alternative method for the halogenation of aromatic compounds, often proceeding under mild conditions at ambient temperatures. researchgate.net This technique can be used for the regioselective nuclear bromination of aromatic systems using reagents like N-bromosuccinimide (NBS) under UV irradiation, which can proceed without a catalyst. researchgate.netresearchgate.net The selectivity and rate of conversion are dependent on the nature of the substituents present on the aromatic ring. researchgate.net
In the context of synthesizing precursors for this compound, photochemical methods can be applied to functionalize the benzylic position of a suitable toluene (B28343) derivative or to brominate an activated aromatic ring. For example, a continuous flow photochemical process has been developed for the benzylic bromination of a toluene derivative en route to the drug Belzutifan. acs.org This method circumvents the need for thermal radical initiators and allows for precise control over the reaction. acs.org
The photochemical bromination of simple arenes can yield both substitution and addition products. mdpi.com For instance, the photochemical reaction of benzene with bromine can produce bromobenzene (B47551) and dibromobenzenes. mdpi.com In the synthesis of complex molecules, this method can be harnessed for specific transformations. Continuous photochemical processes using a NaBrO₃/HBr bromine generator have been employed for the bromination of compounds like 2-(bromomethyl)-1,4-dimethoxybenzene, achieving high conversion with short residence times. This demonstrates the efficiency of photoflow chemistry in bromination reactions.
The table below outlines various photochemical bromination reactions on aromatic compounds.
| Substrate | Brominating Agent | Conditions | Product(s) | Reference |
| Benzene | Bromine | Photochemical | Bromobenzene, Dibromobenzenes, Hexabromocyclohexane | mdpi.com |
| Aromatic Compounds | N-Bromosuccinimide | UV irradiation, ambient temperature | Regioselective mono-brominated products | researchgate.net |
| Toluene Derivative | DBDMH | Continuous flow, visible light | Benzylic bromination product | acs.org |
| 2-(Bromomethyl)-1,4-dimethoxybenzene | NaBrO₃/HBr | Continuous flow, photochemical | High conversion to brominated product |
Protective Group Strategies in Organic Synthesis
The synthesis of complex molecules like this compound, which contains multiple reactive hydroxyl groups, requires a robust strategy of protection and deprotection to ensure that reactions occur at the desired locations.
Benzyl Protection of Phenolic Hydroxyls
The benzyl (Bn) group is a widely used protecting group for alcohols, including phenols, due to its stability under a variety of reaction conditions. organic-chemistry.orguwindsor.ca The most common method for introducing a benzyl ether is the Williamson ether synthesis, which involves the deprotonation of the hydroxyl group with a base followed by reaction with a benzyl halide, such as benzyl bromide (BnBr). organic-chemistry.orguwindsor.ca For phenols, which are more acidic than aliphatic alcohols, a weaker base can be employed. uwindsor.ca
In the case of diols like catechols, selective protection can be challenging. However, methods exist to achieve mono-benzylation or full protection as needed. For example, silver(I) oxide (Ag₂O) can be used as a mild base to promote selective benzylation. organic-chemistry.org The synthesis of O-benzylcatechol has been reported as a convenient method. imperial.ac.uk For substrates that are sensitive to basic conditions, benzyl ethers can be installed under acidic or neutral conditions. The use of benzyl trichloroacetimidate, activated by a catalytic amount of acid, is a common alternative. organic-chemistry.org Additionally, reagents like 2-benzyloxy-1-methylpyridinium triflate can install the benzyl group under neutral conditions. beilstein-journals.org
Debenzylation via Catalytic Hydrogenation
The removal of benzyl protecting groups is frequently accomplished by catalytic hydrogenation. This method is valued for its mild, neutral conditions and the clean nature of the byproducts, typically toluene. organic-chemistry.org The standard procedure involves reacting the benzyl ether with hydrogen gas (H₂) in the presence of a palladium catalyst, most commonly palladium on activated carbon (Pd/C). organic-chemistry.orgjk-sci.com
This deprotection is a type of hydrogenolysis, where the C-O bond of the benzyl ether is cleaved. The reaction typically proceeds smoothly at room temperature and atmospheric pressure of hydrogen, although higher pressures and temperatures can be used for more resistant substrates. nih.gov The choice of solvent can include ethanol, methanol, or tetrahydrofuran. jk-sci.com
An important feature of catalytic hydrogenation is its potential for chemoselectivity. For instance, phenolic benzyl ethers can be selectively cleaved in the presence of aliphatic benzyl ethers using a rhodium on alumina (B75360) (Rh/Al₂O₃) catalyst. jk-sci.com Conversely, using toluene as the solvent with a Pd/C catalyst can selectively cleave aliphatic benzyl ethers while leaving phenolic ones intact. jk-sci.com In some cases, a mixture of palladium catalysts, such as Pd/C and Pd(OH)₂/C, is used to deprotect recalcitrant substrates. researchgate.net The combination of Pd/C with niobic acid-on-carbon has also been shown to accelerate the hydrogenative deprotection of O-benzyl groups. nih.gov This robust and reliable method is often the final step in a synthetic sequence to reveal the free hydroxyl groups of the target molecule.
The table below lists various reagents and catalysts used for the debenzylation of benzyl-protected alcohols.
| Reagent/Catalyst System | Conditions/Hydrogen Source | Substrate Type | Key Feature | Reference(s) |
| Pd/C | H₂ gas, various solvents | General benzyl ethers | Standard, reliable method | organic-chemistry.orgjk-sci.com |
| Pd/C | 1,4-Cyclohexadiene | General benzyl ethers | Transfer hydrogenation, avoids H₂ gas | organic-chemistry.orgjk-sci.com |
| 5% Rh/Al₂O₃ | H₂ gas, methanol | Phenolic benzyl ethers | Selective cleavage over aliphatic benzyl ethers | jk-sci.com |
| Pd/C + Pd(OH)₂/C | H₂ gas | Recalcitrant benzyl ethers | Enhanced reactivity for difficult deprotections | researchgate.net |
| Pd/C + Niobic acid-on-carbon (Nb₂O₅/C) | H₂ gas | O-Benzyl protected phenol | Accelerated deprotection | nih.gov |
| Sodium (Na) in liquid ammonia (B1221849) (NH₃) | Dissolving metal reduction | General benzyl ethers | Alternative to hydrogenation, Birch conditions | mdpi.comuwindsor.ca |
Chemical Reactivity and Transformation of 3 Benzylbenzene 1,2 Diol
Oxidation Reactions of Catechol Moieties
The catechol group of 3-Benzylbenzene-1,2-diol is highly susceptible to oxidation, a characteristic transformation of 1,2-dihydroxybenzene systems. This reactivity is central to many of its biological and chemical functions, leading primarily to the formation of highly reactive ortho-quinone species.
Quinone Formation Pathways
The oxidation of this compound to its corresponding o-quinone, 3-benzyl-cyclohexa-3,5-diene-1,2-dione, can be achieved through several pathways, including enzymatic, metal-catalyzed, and chemical methods. nih.govresearchgate.netacs.org The core transformation involves the removal of two electrons and two protons from the hydroxyl groups. researchgate.net
Enzymatic oxidation is commonly mediated by copper-containing enzymes like catechol oxidase or tyrosinase, which utilize molecular oxygen as the oxidant. nih.govwikipedia.org These enzymes are highly efficient and play a role in processes like enzymatic browning in plants. wikipedia.org The mechanism involves the binding of the catechol to a dicopper active site, followed by oxidation to the o-quinone and reduction of the copper centers. wikipedia.org
Chemical oxidation can be accomplished using a variety of reagents. Metal ions such as Fe(III) and Cu(II) can catalyze the oxidation of catechols. researchgate.netnih.gov Other common laboratory oxidants include sodium periodate (B1199274) (NaIO₄), and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). acs.orgnih.gov These reactions are often rapid, as the resulting o-quinones are highly electrophilic and can participate in subsequent reactions, such as Michael additions or polymerization. nih.govacs.org Research has demonstrated that 3-benzylcatechol is a viable substrate in coupling reactions that proceed through an initial oxidation to the quinone, highlighting its compatibility with certain oxidative conditions. researchgate.net
| Oxidation Method | Reagent/Catalyst | Typical Conditions | Product |
|---|---|---|---|
| Enzymatic | Tyrosinase / Catechol Oxidase, O₂ | Aqueous buffer, Room Temperature | 3-Benzyl-1,2-benzoquinone |
| Metal-Catalyzed | Fe(NO₃)₃ or Cu(II) salts, O₂ | Organic solvent or aqueous media | 3-Benzyl-1,2-benzoquinone |
| Chemical | Sodium Periodate (NaIO₄) | Aqueous or alcoholic solvent | 3-Benzyl-1,2-benzoquinone |
| Chemical | DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) | Anhydrous organic solvent (e.g., DCM) | 3-Benzyl-1,2-benzoquinone |
Reduction Reactions of Dihydroxyl Systems
The dihydroxyl system of this compound and its oxidized quinone form can undergo reduction through different chemical pathways, leading to the regeneration of the catechol or the saturation of the aromatic rings.
Dihydroxy Derivative Formation
The reduction of the oxidized form of this compound, the 3-benzyl-1,2-benzoquinone, back to the parent catechol is a common transformation. This can be achieved using mild reducing agents that target the carbonyl groups of the quinone. Reagents such as sodium borohydride (B1222165) (NaBH₄) are effective for this purpose, converting the ketone functionalities back into hydroxyl groups to restore the aromatic diol system. masterorganicchemistry.com
A more extensive reduction is the catalytic hydrogenation of the aromatic rings. This process typically requires more forceful conditions, involving hydrogen gas (H₂) and a heterogeneous metal catalyst like platinum (Pt), palladium (Pd), or nickel (Ni). pressbooks.publibretexts.org This reaction would convert the aromatic rings of this compound into their corresponding saturated cyclohexane (B81311) or cyclohexanediol derivatives. The precise product would depend on the catalyst and reaction conditions, which can be tuned to achieve varying degrees of saturation. organicchemistrydata.orgrsc.org
| Reaction Type | Substrate | Reagent/Catalyst | Typical Conditions | Product |
|---|---|---|---|---|
| Quinone Reduction | 3-Benzyl-1,2-benzoquinone | Sodium Borohydride (NaBH₄) | Protic solvent (e.g., MeOH, EtOH) | This compound |
| Aromatic Ring Hydrogenation | This compound | H₂, Pd/C or PtO₂ | Solvent (e.g., EtOH, Acetic Acid), Pressure | 3-Benzylcyclohexane-1,2-diol |
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
The catechol ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the powerful electron-donating effects of the two hydroxyl groups. lkouniv.ac.in These groups direct incoming electrophiles to the ortho and para positions. wikipedia.org The benzyl (B1604629) group at position 3 is a weak activator and also an ortho-, para-director.
The regioselectivity of an EAS reaction on this molecule is determined by the combined influence of these substituents.
The C1-hydroxyl group directs to positions 2 (blocked), 4, and 6.
The C2-hydroxyl group directs to positions 1 (blocked), 3 (blocked), and 5.
The C3-benzyl group directs to positions 4, 6, and 2 (blocked).
The hydroxyl groups are significantly stronger activators than the benzyl group, and their directing effects will dominate. The synergistic directing effect of the C1-OH and C3-benzyl group enhances the nucleophilicity of positions 4 and 6. The C2-OH group strongly activates position 5. Therefore, electrophilic attack is most likely to occur at positions 4, 5, and 6, with the exact product distribution depending on the specific electrophile and reaction conditions. Friedel-Crafts reactions, however, are often problematic on highly activated rings like phenols or in the presence of Lewis acid-coordinating groups. libretexts.orglibretexts.org
| EAS Reaction | Electrophile Source | Expected Major Product(s) |
|---|---|---|
| Halogenation (Bromination) | Br₂ | Mixture of 4-bromo-, 5-bromo-, and 6-bromo-3-benzylbenzene-1,2-diol |
| Nitration | Dilute HNO₃ | Mixture of 4-nitro-, 5-nitro-, and 6-nitro-3-benzylbenzene-1,2-diol |
| Sulfonation | Fuming H₂SO₄ | Mixture of sulfonic acid derivatives at positions 4, 5, and/or 6 |
Functionalization of the Benzylic Methylene (B1212753) Group
The methylene (-CH₂-) group in this compound is a benzylic position, making it more reactive than a standard alkyl C-H bond. This enhanced reactivity is due to the ability of the adjacent benzene ring to stabilize radical or ionic intermediates through resonance. masterorganicchemistry.com This allows for selective functionalization at this site, provided the reagents are compatible with the sensitive catechol moiety.
A primary method for functionalizing this position is through radical bromination, most commonly using N-Bromosuccinimide (NBS) with a radical initiator (e.g., light or peroxide). masterorganicchemistry.comwikipedia.org This reaction, known as the Wohl-Ziegler reaction, selectively replaces a benzylic hydrogen with a bromine atom, yielding 3-(bromo(phenyl)methyl)benzene-1,2-diol. wikipedia.org The low concentration of Br₂ generated by NBS helps to avoid competing electrophilic addition to the aromatic ring. masterorganicchemistry.com
The benzylic position can also be oxidized. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can cleave the benzylic carbon to form a carboxylic acid, though this would likely also oxidize the catechol ring. masterorganicchemistry.com More controlled oxidation could potentially yield a ketone, 3-(benzoyl)benzene-1,2-diol. Studies on related molecules show that benzylic C-H bonds can be selectively functionalized even in complex structures. chinesechemsoc.orgacs.org The compatibility of 3-benzyl catechol with certain oxidative conditions suggests that selective benzylic functionalization is feasible. researchgate.net
| Reaction Type | Reagent/Catalyst | Typical Conditions | Product |
|---|---|---|---|
| Radical Bromination | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN or light) | Non-polar solvent (e.g., CCl₄), Heat | 3-(Bromo(phenyl)methyl)benzene-1,2-diol |
| Oxidation | Mild oxidizing agents (e.g., MnO₂, DDQ) | Organic solvent, varied temperatures | 3-(Benzoyl)benzene-1,2-diol |
Computational Chemistry and Molecular Modeling Studies of 3 Benzylbenzene 1,2 Diol
Quantum Chemical Calculations
Quantum chemical calculations provide profound insights into the intrinsic properties of 3-Benzylbenzene-1,2-diol at the molecular level. These computational methods are instrumental in understanding its electronic structure, stability, and reactivity.
Density Functional Theory (DFT) for Electronic Structure and Chemical Activity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. nih.govictp.itresearchgate.net DFT studies on compounds structurally related to this compound, such as other benzenediol derivatives, have been performed to determine optimized molecular structures, vibrational frequencies, and thermodynamic properties. nih.gov These calculations are foundational for understanding the molecule's behavior.
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity. For similar catechol derivatives, these calculations have been essential in elucidating structure-activity relationships. researchgate.net
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, conjugative interactions, and bonding within a molecule. uni-muenchen.dewisc.edu It provides a localized picture of the electron density, corresponding to the classic Lewis structure of bonds and lone pairs. uoi.grq-chem.com
Below is a hypothetical table illustrating the types of stabilization energies that can be calculated for this compound using NBO analysis, based on findings for analogous structures. researchgate.net
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP (O1) | π* (C2-C3) | Value |
| LP (O2) | π* (C1-C6) | Value |
| π (C1-C6) | π* (C2-C3) | Value |
| σ (C-H) | σ* (C-C) | Value |
| Note: The values in this table are illustrative and would need to be calculated specifically for this compound. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule. uni-muenchen.delibretexts.org It is invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. ias.ac.in
The MEP map uses a color scale to represent different potential values. researchgate.net Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are attractive to nucleophiles. uni-muenchen.de For this compound, the MEP map would likely show negative potential around the oxygen atoms of the hydroxyl groups due to their high electronegativity and lone pairs of electrons. The aromatic rings would also exhibit regions of negative potential above and below the plane of the ring, characteristic of π-systems. researchgate.net This information is critical for understanding noncovalent interactions, such as hydrogen bonding and π-π stacking, which are vital in biological systems. ias.ac.inresearchgate.net
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods, particularly DFT, can be employed to predict spectroscopic parameters like Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govgaussian.com These predictions are a valuable tool for confirming the structure of a synthesized compound by comparing the calculated spectra with experimental data. nmrdb.org
The prediction of ¹H and ¹³C NMR chemical shifts involves calculating the magnetic shielding tensors of the nuclei in the molecule's optimized geometry. gaussian.combiorxiv.org The accuracy of these predictions has been shown to improve when conformational dynamics and solvent effects are taken into account. biorxiv.orgnih.gov For a molecule like this compound, theoretical calculations would predict distinct chemical shifts for the protons and carbons of the two aromatic rings and the methylene (B1212753) bridge, aiding in the assignment of signals in the experimental spectrum. libretexts.org
The following table provides an example of how predicted NMR chemical shifts for this compound might be presented, based on general knowledge for similar structures. libretexts.orgresearchgate.net
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1-OH | Value | - |
| C2-OH | Value | - |
| CH₂ | Value | Value |
| Aromatic H's (Catechol Ring) | Range of Values | - |
| Aromatic H's (Benzyl Ring) | Range of Values | - |
| Aromatic C's (Catechol Ring) | - | Range of Values |
| Aromatic C's (Benzyl Ring) | - | Range of Values |
| Note: These are placeholder values. Actual predictions require specific computational studies. |
Molecular Docking and Protein-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. ijrti.orgsarpublication.com This method is crucial for understanding the potential biological activity of compounds like this compound.
Analysis of Binding Mechanisms with Biological Macromolecules
Molecular docking studies can elucidate the binding mechanisms of this compound with various biological macromolecules, such as enzymes or receptors. researchgate.netosu.edu These studies provide insights into the specific interactions that stabilize the protein-ligand complex, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. smolecule.comrsc.org
By docking this compound into the active site of a target protein, researchers can identify key amino acid residues involved in the binding. researchgate.netresearchgate.net The hydroxyl groups of the catechol moiety are likely to act as hydrogen bond donors and acceptors, while the benzyl (B1604629) group can engage in hydrophobic and π-π stacking interactions with aromatic residues in the binding pocket. smolecule.comosti.gov The binding affinity, often expressed as a docking score, can be calculated to estimate the strength of the interaction. researchgate.net
A hypothetical molecular docking result for this compound with a target protein is summarized in the table below.
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |
| Protein Name | Value | e.g., Tyr84, Ser122, Phe288 | e.g., Hydrogen Bond, Hydrophobic, π-π Stacking |
| Note: This table is for illustrative purposes and requires specific docking calculations with a defined protein target. |
Such analyses are fundamental in rational drug design, helping to explain the compound's potential pharmacological effects and guiding the synthesis of more potent and selective analogs. smolecule.comrsc.org
Prediction of Binding Affinities and Interaction Types (e.g., Hydrogen Bonding, Hydrophobic Interactions)
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein. These methods can estimate the binding affinity and characterize the nature of the interactions, such as hydrogen bonds and hydrophobic contacts, which are crucial for the ligand's biological activity.
The binding interactions of substituted benzene-1,3-diol derivatives with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) have been investigated using molecular docking. researchgate.net These studies reveal significant binding affinities, with calculated values around -12.5 kJ/mol for AChE and -28.4 kJ/mol for BChE, highlighting the potential for these types of compounds to act as enzyme inhibitors. researchgate.net The interactions typically involve hydrogen bonding from the hydroxyl groups and hydrophobic interactions from the aromatic rings.
Similarly, docking studies on various heterocyclic compounds bearing benzyl groups have been performed to predict their binding modes and affinities with different protein targets. mdpi.comacs.org For example, 3-benzylcoumarins have been studied as allosteric inhibitors of MEK1, with some derivatives showing high binding affinity. mdpi.com These computational models help in rationalizing the structure-activity relationships and in the design of more potent analogs.
The following table summarizes representative predicted binding affinities and interaction types for compounds analogous to this compound, as determined by computational methods.
| Analogous Compound Class | Target Protein | Predicted Binding Affinity (Example Value) | Key Interaction Types |
| Benzene-1,3-diol derivatives | Butyrylcholinesterase (BChE) | ~ -28.4 kJ/mol | Hydrogen Bonding, Hydrophobic Interactions |
| O-Benzyl oxime derivatives | Aldose Reductase (ALR2) | Not specified in kJ/mol, but potent inhibition observed | Not explicitly detailed |
| 3-Benzylcoumarins | MEK1 | IC50 of 54.57 nM for the most potent compound | Allosteric binding |
This table is illustrative and compiled from studies on analogous compounds. The binding affinities are context-dependent and vary with the specific analog and target protein.
Theoretical Elucidation of Reaction Mechanisms and Regioselectivity
Computational chemistry provides powerful tools to investigate the pathways of chemical reactions, including the determination of transition states and the factors controlling regioselectivity. numberanalytics.comrsc.org For substituted catechols, theoretical studies have shed light on their oxidation mechanisms and reactivity in various chemical processes.
Quantum mechanical calculations have been employed to study the reaction mechanism of substituted catechols with enzymes like urease. nih.gov These studies have revealed a radical-based autocatalytic multistep mechanism, providing a detailed understanding of the irreversible inactivation of the enzyme. nih.gov The effect of substituents on the catechol ring on the inhibition efficacy was also a key aspect of this research. nih.gov
The regioselectivity of reactions involving catechols has also been a subject of computational investigation. For example, in the oxidative cross-coupling of catechols with other molecules, computational analysis has been used to support a homolytic aromatic substitution mechanism. bohrium.com These studies can explain why a reaction proceeds at a specific position on the catechol ring, for instance, at the C(5) or C(6) position, and how the presence of a catalyst can alter this selectivity. bohrium.com
Furthermore, theoretical studies on the atmospheric oxidation of catechol by ozone and hydroxyl radicals have elucidated the reaction pathways. acs.org These calculations show that the reaction with hydroxyl radicals often begins with OH addition to the aromatic ring, while the reaction with ozone starts with its addition to a C=C double bond, forming a Criegee intermediate. acs.org Such studies are crucial for understanding the environmental fate of these compounds.
The following table outlines theoretical findings on the reaction mechanisms and regioselectivity for catechol and its substituted derivatives.
| Reaction Type | Computational Method | Key Mechanistic Insight | Regioselectivity Outcome |
| Inhibition of Urease by Substituted Catechols | Quantum Mechanics | Radical-based autocatalytic mechanism | Dependent on substituent position |
| Oxidative Cross-Coupling of Catechols | Density Functional Theory (DFT) | Homolytic aromatic substitution | Catalyst-controlled C(5) vs. C(6) selectivity |
| Atmospheric Oxidation by Ozone | Theoretical Calculations | Formation of a Criegee intermediate | Not explicitly detailed |
| Atmospheric Oxidation by Hydroxyl Radical | Theoretical Calculations | Initial OH addition to the aromatic ring | Activated by electron-donating groups at ortho and para positions |
This table presents a summary of findings from theoretical studies on analogous catechol systems.
Mechanistic Investigations of Biological Activities of 3 Benzylbenzene 1,2 Diol Analogues in Vitro Studies
Antioxidant Activity Mechanisms
The antioxidant capabilities of 3-benzylbenzene-1,2-diol analogues are a central theme in their mechanistic evaluation. These properties are largely attributed to their phenolic structures, which can donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS).
Free Radical Scavenging Assays (e.g., DPPH, ABTS)
The capacity of these compounds to scavenge free radicals is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. acs.orgtandfonline.com In these tests, the effectiveness of an antioxidant is measured by its ability to quench the stable radicals, a process often observed as a change in color that can be quantified spectrophotometrically. tandfonline.com
Studies on various bromophenols, which are halogenated analogues of this compound isolated from marine algae, have demonstrated significant radical scavenging activity. acs.orgsemanticscholar.orgresearchgate.net For instance, a range of bromophenol derivatives have shown potent, concentration-dependent scavenging of both DPPH and ABTS radicals. semanticscholar.orgresearchgate.net The half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound required to scavenge 50% of the radicals, is a key metric. A lower IC50 value signifies higher antioxidant activity. semanticscholar.org Research has shown that many bromophenols isolated from the red alga Rhodomela confervoides exhibit potent activities in these assays, sometimes stronger than standard antioxidants like butylated hydroxytoluene (BHT). acs.orgresearchgate.net
| Compound/Analogue | Assay | IC50 (µg/mL) | Source |
| Bromophenol 1 | DPPH | 9.90 | semanticscholar.org |
| Bromophenol 1 | ABTS | 6.41 | semanticscholar.org |
| Bromophenol 2 | DPPH | 10.66 | semanticscholar.org |
| Bromophenol 2 | ABTS | 30.13 | semanticscholar.org |
| BHA (standard) | DPPH | 14.74 | semanticscholar.org |
| BHA (standard) | ABTS | 11.17 | semanticscholar.org |
| BHT (standard) | DPPH | 15.75 | semanticscholar.org |
| BHT (standard) | ABTS | 4.12 | semanticscholar.org |
| Trolox (standard) | DPPH | 9.36 | semanticscholar.org |
| Trolox (standard) | ABTS | 11.75 | semanticscholar.org |
This table presents a selection of data for illustrative purposes. BHA: Butylated hydroxyanisole; BHT: Butylated hydroxytoluene.
Influence of Hydroxyl Group Substitution on Antioxidant Potential
The antioxidant efficacy of phenolic compounds, including this compound analogues, is profoundly influenced by the number and position of hydroxyl (-OH) groups on the aromatic rings. mdpi.comnih.gov The catechol structure (a benzene (B151609) ring with two adjacent hydroxyl groups), as seen in this compound, is a crucial feature for high antioxidant activity. mdpi.comfrontiersin.org This ortho-dihydroxy arrangement enhances the molecule's ability to donate a hydrogen atom and stabilize the resulting phenoxyl radical through intramolecular hydrogen bonding. researchgate.netnih.gov
Research confirms that compounds with ortho-dihydroxy groups generally exhibit higher radical scavenging activity than those with a single hydroxyl group. researchgate.netresearchgate.net Furthermore, increasing the number of hydroxyl groups can have a positive effect; for example, triols often show significantly increased antioxidant potential compared to diols. mdpi.com Conversely, substituting the hydroxyl groups, such as through methylation (forming a methoxy (B1213986) group), typically decreases antioxidant activity. mdpi.com The spatial arrangement and steric hindrance around the hydroxyl groups can also impact their ability to interact with and neutralize free radicals. mdpi.com
Cellular Antioxidant Activity (CAA) and Inhibition of Lipid Peroxidation (CLPAA)
To assess antioxidant effects in a more biologically relevant context, cell-based assays are employed. The Cellular Antioxidant Activity (CAA) assay measures the ability of a compound to prevent the formation of ROS inside cells, while the Cellular Lipid Peroxidation Antioxidant Activity (CLPAA) assay specifically evaluates the protection against oxidative damage to cellular membranes. researchgate.net
Studies on bromophenols isolated from the red alga Vertebrata lanosa have provided key insights. researchgate.net In one study, the compound 2,2′,3-tribromo-3′,4,4′,5-tetrahydroxy-6′-hydroxymethyldiphenylmethane demonstrated potent activity, proving more effective than the flavonoid luteolin (B72000) in both CAA and CLPAA assays, and surpassing quercetin (B1663063) in the CLPAA assay. researchgate.net This highlights that while many bromophenols show strong antioxidant effects in chemical assays, their activity within a cellular environment confirms their potential to protect against oxidative stress and lipid peroxidation. researchgate.netmdpi.com
Inhibition of Advanced Glycation End-Product (AGEs) Formation
Advanced glycation end-products (AGEs) are harmful compounds formed when proteins or lipids become glycated after exposure to sugars. frontiersin.org They are implicated in aging and the complications of diabetes. Certain antioxidants can inhibit the formation of AGEs. nih.gov The mechanism often involves scavenging carbonyl intermediates, chelating metal ions, or trapping free radicals that propagate the glycation process. mdpi.comfrontiersin.org
The effectiveness of phenolic compounds in inhibiting AGEs is strongly linked to their structure. nih.gov Specifically, rutin (B1680289) metabolites that contain vicinyl dihydroxyl groups (an ortho-dihydroxy configuration) were found to be potent inhibitors of AGE formation, glucose autoxidation, and collagen glycation in a dose-dependent manner. nih.gov In contrast, metabolites lacking this feature were much less effective. nih.gov Given that this compound possesses this key catechol structure, it and its analogues are expected to be effective antiglycation agents, capable of trapping reactive dicarbonyl compounds and preventing the cross-linking of proteins like collagen. nih.govmdpi.com
Enzyme Inhibition Studies
Beyond antioxidant activity, this compound analogues have been investigated as inhibitors of specific enzymes, which is a key mechanism for their potential therapeutic applications, particularly in metabolic diseases.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition and Insulin (B600854) Signaling Pathway Modulation
Protein tyrosine phosphatase 1B (PTP1B) is a key enzyme that negatively regulates the insulin signaling pathway. ruc.dkcreative-diagnostics.com By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin's effects, contributing to insulin resistance. ruc.dk Therefore, inhibiting PTP1B is a primary strategy for developing treatments for type 2 diabetes. mdpi.comnih.gov
Numerous bromophenol analogues of this compound, many isolated from marine red algae like Rhodomela confervoides, have been identified as potent and selective PTP1B inhibitors. researchgate.netsemanticscholar.orgmdpi.com For example, 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(ethoxymethyl)benzyl)benzene-1,2-diol (BPN) and its synthetic analogue HPN show strong PTP1B inhibition with IC50 values in the sub-micromolar range. nih.govjetir.org
The mechanism of action involves the compound binding to the catalytic site of PTP1B, often competitively, thereby preventing it from acting on its substrates. ruc.dk This inhibition leads to enhanced insulin signaling. ruc.dk By blocking PTP1B, these analogues can ameliorate insulin resistance, increase glucose uptake in cells, and improve fatty acid oxidation. mdpi.comruc.dk This modulation of the insulin signaling pathway re-establishes sensitivity to insulin, which is crucial for maintaining glucose homeostasis. creative-diagnostics.comresearchgate.netfrontiersin.org
| Compound/Analogue | PTP1B IC50 (µM) | Source |
| 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(ethoxymethyl)benzyl)benzene-1,2-diol (BPN) | 0.84 | nih.govresearchgate.net |
| 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isopropoxymethyl)benzyl)benzene-1,2-diol (HPN) | 0.63 | nih.gov |
| 3-bromo-4,5-bis(2,3-dibromo-4,5-dihydroxybenzyl)-1,2-benzenediol (BDB) | 1.7 | researchgate.net |
| 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol | 2.4 | semanticscholar.org |
| 7-bromo-1-(2,3-dibromo-4,5-dihydroxyphenyl)-2,3-dihydro-1H-indene-5,6-diol | 2.8 | semanticscholar.org |
Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition
Synthetic bromophenols featuring a diaryl methane (B114726) structure, which are analogues of this compound, have demonstrated significant inhibitory effects against acetylcholinesterase (AChE). mdpi.comnih.gov In one study, a series of novel bromophenols were synthesized and tested for their ability to inhibit AChE. mdpi.com These compounds were found to be effective inhibitors, with IC₅₀ values ranging from 8.35 to 21.00 nM and Kᵢ values between 6.54 ± 1.03 and 24.86 ± 5.30 nM. mdpi.com The inhibition mechanism for all tested novel bromophenols was determined to be competitive against AChE. mdpi.com For instance, 4-bromo-5-(2,5-dihydroxybenzyl)benzene-1,2-diol showed a Kᵢ value of 6.54 ± 1.03 nM. mdpi.comnih.gov Another analogue, 4-bromo-5-(2-bromo-4-hydroxybenzyl)benzene-1,2-diol, also exhibited potent inhibition. mdpi.com These findings suggest that the diaryl methane scaffold is a promising feature for the design of cholinesterase inhibitors. mdpi.comnih.gov Some triterpenoids have also been identified as dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net
Table 1: Acetylcholinesterase (AChE) Inhibition by this compound Analogues
| Compound | Kᵢ (nM) against AChE | Inhibition Type |
| 4-Bromo-5-(2,5-dihydroxybenzyl)benzene-1,2-diol (21) | 6.54 ± 1.03 | Competitive |
| 4-Bromo-5-(2-bromo-4-hydroxybenzyl)benzene-1,2-diol (18) | 7.92 ± 1.38 | Competitive |
| Compound 20 | 8.32 ± 0.69 | Competitive |
| Compound 13 | 11.04 ± 0.61 | Competitive |
| Compound 14 | 11.62 ± 2.75 | Competitive |
| Compound 16 | 16.27 ± 2.98 | Competitive |
| Compound 19 | 17.43 ± 3.15 | Competitive |
| Compound 17 | 21.04 ± 4.72 | Competitive |
| Compound 15 | 24.86 ± 5.30 | Competitive |
Data sourced from a study on novel bromophenols with diaryl methanes. mdpi.com
Carbonic Anhydrase Inhibition
Analogues of this compound have been extensively studied as inhibitors of human carbonic anhydrase (hCA) isoenzymes, particularly the cytosolic forms hCA I and hCA II. mdpi.comnih.govtandfonline.com Synthetic bromophenols and their derivatives have shown potent, competitive inhibition against these enzymes. mdpi.comtandfonline.com
In a study investigating novel bromophenols, the compounds demonstrated Kᵢ values ranging from 2.53 ± 0.25 to 25.67 ± 4.58 nM against hCA I and from 1.63 ± 0.11 to 15.05 ± 1.07 nM against hCA II. nih.gov For example, the compound 1-bromo-4,5-dimethoxy-2-(5-methoxy-2-methylbenzyl)benzene showed the most effective inhibition against hCA I with a Kᵢ of 2.53 ± 0.25 nM. mdpi.com Another study on bromophenol derivatives reported IC₅₀ values against hCA II in the range of 0.7 to 372 μM. tandfonline.comtandfonline.com The most potent inhibitor in that series was (2-Bromo-3,4-dihyroxyphenyl)(2,3-dibromo-4,5-dihyroxyphenyl)methanone, with an IC₅₀ of 0.7 µM. tandfonline.com These findings highlight the potential of brominated diphenylmethane (B89790) structures as leads for developing novel carbonic anhydrase inhibitors. tandfonline.comresearchgate.net
Table 2: Carbonic Anhydrase (hCA I & hCA II) Inhibition by this compound Analogues
| Compound | Kᵢ (nM) against hCA I | Kᵢ (nM) against hCA II | IC₅₀ (µM) against hCA II |
| 1-Bromo-4,5-dimethoxy-2-(5-methoxy-2-methylbenzyl)benzene (14) | 2.53 ± 0.25 | 1.63 ± 0.11 | - |
| Compound 15 | 9.35 ± 1.88 | 2.11 ± 0.50 | - |
| 4-Bromo-5-(2,5-dihydroxybenzyl)benzene-1,2-diol (21) | 11.00 ± 3.83 | 15.05 ± 1.07 | - |
| 4-Bromo-5-(2-bromo-4-hydroxybenzyl)benzene-1,2-diol (18) | 12.49 ± 0.66 | 4.67 ± 0.75 | - |
| (2-Bromo-3,4-dihyroxyphenyl)(2,3-dibromo-4,5-dihyroxyphenyl)methanone (16) | - | - | 0.7 |
Data compiled from studies on novel bromophenols and their derivatives. mdpi.comtandfonline.com
Biphenyl-2,3-diol 1,2-dioxygenase Interactions
Biphenyl-2,3-diol 1,2-dioxygenase is an enzyme in the oxidoreductase family that plays a role in the degradation of biphenyl (B1667301). wikipedia.org Its systematic name is biphenyl-2,3-diol:oxygen 1,2-oxidoreductase (decyclizing). wikipedia.org Research on bacterial catabolic pathways has shown that enzymes in the biphenyl degradation pathway can act on structurally similar compounds. asm.orginrs.ca
Specifically, the biphenyl dioxygenase (BPDO) from the bacterium Pandoraea pnomenusa B356 can efficiently oxidize diphenylmethane, a close structural analogue of this compound. asm.orginrs.ca The oxidation product is 3-benzylcyclohexa-3,5-diene-1,2-diol. asm.orginrs.ca This demonstrates that the enzymatic machinery for biphenyl degradation can accommodate diphenylmethane, suggesting a potential interaction between this compound analogues and dioxygenase enzymes. asm.org The biphenyl catabolic pathway involves four enzymatic steps that convert biphenyl into benzoic acid. asm.orginrs.ca The versatility of the initial enzyme, BPDO, allows it to metabolize a variety of biphenyl analogues. asm.org
Aldose Reductase Inhibition
Aldose reductase (AR) is a key enzyme in the polyol pathway, which converts glucose to sorbitol. mdpi.commdpi.com Inhibition of this enzyme is a therapeutic strategy for preventing diabetic complications. mdpi.commdpi.com Several naturally occurring and synthetic bromophenols, which are analogues of this compound, have been identified as potent aldose reductase inhibitors. mdpi.comtandfonline.comtandfonline.com
For instance, 3,4,6-tribromo-5-(2,5-dibromo-3,4-dihydroxybenzyl)benzene-1,2-diol, isolated from the red alga Symphyocladia latiuscula, is a known AR inhibitor. mdpi.comtandfonline.comtandfonline.com Synthetic derivatives have also been evaluated, with one study reporting a brominated diarylmethanone derivative exhibiting the greatest inhibitory effect on AR, with an IC₅₀ value of 0.09 µM. mdpi.com These findings underscore the potential of the benzylbenzene-1,2-diol scaffold in designing effective aldose reductase inhibitors. mdpi.commdpi.com
Antimicrobial Properties and Mechanisms
Analogues of this compound, particularly bromophenols isolated from marine algae, exhibit antimicrobial activities. mdpi.comtandfonline.comtandfonline.com These compounds have been shown to be effective against various food pathogens and spoilage microorganisms. frontiersin.org For example, 5,5′-methylenebis(3,4-dibromobenzene-1,2-diol) has reported antimicrobial properties. mdpi.com
The proposed mechanism of antimicrobial action for some plant extracts and related phenolic compounds involves interference with the bacterial cell membrane. frontiersin.orgoatext.com Studies on certain plant extracts have shown that they can cause a decline in the internal pH of bacterial cells and hyperpolarization of the cell membrane, indicating a disruption of membrane integrity and function. frontiersin.org In one study, a benzimidazole (B57391) derivative, 3-(2-Benzyl-benzoimidazol-1-yl)-propane-1,2-diol, showed moderate to strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values of 4 µg/mL and 16 µg/mL, respectively.
Anti-inflammatory Pathways and Molecular Targets
The anti-inflammatory activities of this compound analogues are linked to their ability to modulate key inflammatory pathways and molecular targets. A significant target is Protein-Tyrosine Phosphatase 1B (PTP1B), a negative regulator of insulin and leptin signaling pathways, making its inhibition a strategy for treating type 2 diabetes and obesity. mdpi.commdpi.com A bromophenol isolated from the red alga Rhodomela confervoides, 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(ethoxymethyl)benzyl)benzene-1,2-diol, and its synthetic analogues, have demonstrated potent PTP1B inhibitory action in vitro. mdpi.com
Another major anti-inflammatory mechanism involves the arachidonic acid (AA) pathway. db-thueringen.de Free AA is metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) to produce pro-inflammatory lipid mediators like prostaglandins (B1171923) and leukotrienes. db-thueringen.de Certain catechol-containing natural products have been shown to act as direct inhibitors of 5-lipoxygenase (5-LOX), thereby blocking the biosynthesis of leukotrienes. db-thueringen.de The catechol structure is often crucial for this inhibitory activity. db-thueringen.de
Cytotoxicity Mechanisms in Cell Lines
Numerous in vitro studies have demonstrated the cytotoxic effects of this compound analogues, especially bromophenols, against a variety of human cancer cell lines. mdpi.comtandfonline.commdpi.com These compounds can inhibit cell proliferation and induce cell death through several mechanisms.
One analogue, referred to as BP 1.1, was found to be cytotoxic to cell lines including HeLa (human cervical carcinoma), HCT-116 (human colorectal carcinoma), and K562 (human myelogenous leukemia). mdpi.com Its mechanism involves the induction of mitochondrial apoptosis and the inhibition of topoisomerase activity. mdpi.com Another bromophenol, BP 1.10, induced apoptosis and cell cycle arrest at the G0/G1 phase in A549 lung cancer cells by increasing cellular reactive oxygen species (ROS) and inactivating the PI3K/Akt signaling pathway while activating the MAPK pathway. mdpi.com Similarly, a derivative of 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isopropoxymethyl)benzyl)benzene-1,2-diol (HPN) was shown to protect HepG2 liver cancer cells from palmitate-induced cell death. researchgate.net
Table 3: Cytotoxicity of this compound Analogues in Cancer Cell Lines
| Compound/Analogue | Cell Line | IC₅₀ Value | Proposed Mechanism of Action |
| BP 1.2 | Bel7402 (human hepatoma) | 8.7 µg/mL | Modulation of β1-integrin/FAK signaling, inhibition of proliferation, migration, invasion. mdpi.com |
| BP 1.10 | A549 (human lung adenocarcinoma) | Not specified | G0/G1 phase arrest, apoptosis induction, increased ROS, PI3K/Akt inactivation, MAPK activation. mdpi.com |
| BP 1.1 | K562 (human myelogenous leukemia) | Not specified | Mitochondrial apoptosis induction, topoisomerase inhibition. mdpi.com |
| 3-(2-Benzyl-benzoimidazol-1-yl)-propane-1,2-diol | MDA-MB-231 (breast cancer) | 16.38 µM | Enzyme inhibition, induction of apoptosis. |
| 3-(2-Benzyl-benzoimidazol-1-yl)-propane-1,2-diol | HeLa (cervical cancer) | 20.5 µM | Enzyme inhibition, induction of apoptosis. |
| 3-(2-Benzyl-benzoimidazol-1-yl)-propane-1,2-diol | A549 (lung cancer) | 25.0 µM | Enzyme inhibition, induction of apoptosis. |
Data compiled from studies on bromophenols and synthetic derivatives. mdpi.com
Organic Synthesis Building Block
As a substituted catechol, this compound serves as a versatile building block in organic synthesis. The reactivity of its vicinal hydroxyl groups, coupled with the steric and electronic influence of the benzyl (B1604629) substituent, allows for its incorporation into a wide array of more complex structures.
This compound is a key precursor for constructing intricate molecular frameworks. Its utility has been demonstrated in various synthetic strategies, including hydrothermal alkylation and cross-coupling reactions. For instance, the direct synthesis of 3-benzylcatechol can be achieved via the hydrothermal alkylation of catechol with benzyl alcohol, yielding a mixture of 3- and 4-benzylcatechol. academie-sciences.fr
One study demonstrated the successful coupling of 3-benzyl catechol in an aerobic reaction with ortho-quinones and phenols, highlighting its role as a reactant in the formation of complex aryl ethers. researchgate.net The fundamental benzyl-catechol scaffold is also a core component of various biologically active natural products. researchgate.net The synthesis of these complex molecules often relies on the strategic use of precursors like substituted benzylbenzene-1,2-diols. researchgate.net For example, in the multi-step synthesis of certain alkaloids and other natural products, benzyl groups are often employed as protecting groups for hydroxyl functionalities, a common strategy that underscores the importance of benzyl-substituted catechols. researchgate.netimperial.ac.uk
Table 1: Hydrothermal Alkylation of Catechol with Benzyl Alcohol academie-sciences.fr
| Entry | Phenolic Derivative | Product(s) | Total Yield (%) | Product Distribution |
|---|---|---|---|---|
| 1 | Catechol | 3-benzylcatechol & 4-benzylcatechol | 66 | 44% 3-benzylcatechol, 56% 4-benzylcatechol |
Reaction conditions: 0.5 mmoL of benzyl alcohol, 15 mmoL of phenolic compounds, 10 mL of solvent heated at 180 °C for 16 h.
Catalysis in Chemical Transformations
The catechol unit of this compound is pivotal to its involvement in catalytic processes. It can function both as a ligand that coordinates with a metal center and as a reactive species within a catalytic cycle.
The two adjacent hydroxyl groups of the catechol moiety allow it to act as a bidentate ligand, chelating to various metal ions and forming stable complexes. This interaction is fundamental to its role in catalysis. Copper catalysis, for example, often utilizes redox-active ligands that can electronically cooperate with the metal center, a role that phenol- or catechol-based ligands can fulfill. beilstein-journals.org
In certain reactions, catechols are not merely inert ligands but active reagents. In a palladium-catalyzed regiodivergent oxidative cross-coupling reaction, a Pd(II)-catecholate intermediate is proposed to be a key species that influences the reaction's outcome. acs.org The catechol derivative directly participates in the carbon-carbon bond-forming process. acs.org The catalytic oxidation of catechols to ortho-quinones is another pivotal transformation, often driven by metal complexes where the catechol is the substrate. bohrium.com
Table 2: Examples of Catalytic Systems Involving Catechols
| Catalytic System | Transformation | Role of Catechol |
|---|---|---|
| Pyrazole-based ligands / Cu(CH₃COO)₂ | Oxidation of catechols to o-quinones | Substrate |
| Pd(II)-BINAP-μ-hydroxo complex | Oxidative cross-coupling with carbonyl compounds | Reagent/Ligand |
Optically pure 1,2-diols are highly valuable structures in organic synthesis, frequently used as chiral auxiliaries or ligands to control the stereochemical outcome of reactions. nih.gov While this compound is achiral, its structure can be incorporated into chiral ligands. The bulky benzyl group can impart significant steric influence, which is a desirable feature for creating a well-defined chiral pocket around a catalytic metal center.
The use of chiral ligands in conjunction with catechol-type substrates has been shown to achieve high levels of selectivity. acs.org For example, the use of the chiral ligand BINAP in a palladium(II)-catalyzed reaction of catechols enabled high regioselectivity in cross-coupling processes. acs.org This demonstrates the potential for controlling reactivity in systems containing a catechol moiety. The broader field of asymmetric catalysis extensively uses chiral ligands to create stereogenic metal centers, which in turn produce enantiomerically enriched products. acs.org
Role as Ligands or Reagents in Catalytic Systems
Biochemical Tools for Target Validation and Pathway Elucidation
In biochemistry, specific molecules can serve as probes or standards to identify metabolites, validate biological targets, and map metabolic pathways. This compound has proven to be a useful tool in this context, particularly in the study of microbial metabolism.
A key example is its role in the elucidation of the diphenylmethane catabolic pathway in the bacterium Pandoraea pnomenusa B356. nih.gov In this pathway, the enzyme biphenyl dioxygenase oxidizes the pollutant diphenylmethane to an unstable intermediate, which is then converted by a dehydrogenase enzyme into this compound. nih.gov The identification of this compound as a metabolite was crucial for confirming the specific steps of the degradation pathway. nih.gov
Table 3: Simplified Metabolic Pathway of Diphenylmethane in P. pnomenusa B356 nih.gov
| Starting Compound | Enzyme(s) | Intermediate |
|---|---|---|
| Diphenylmethane | Biphenyl Dioxygenase (BphAE) | 3-benzylcyclohexa-3,5-diene-1,2-diol |
Furthermore, derivatives of benzyl-benzenediols have been investigated as potential inhibitors of enzymes relevant to human diseases. For instance, benzene-1,3-diol derivatives have been studied as inhibitors of butyrylcholinesterase, a target in Alzheimer's disease research. researchgate.net This highlights the potential of the benzyl-benzenediol scaffold in developing biochemical tools for target validation.
Environmental Biotechnology and Bioremediation
Environmental biotechnology utilizes biological systems, primarily microorganisms, to remediate polluted environments. researchgate.netnoddo.es The study of microbial degradation pathways for environmental pollutants is fundamental to developing effective bioremediation strategies. nih.gov
The metabolic conversion of diphenylmethane by Pandoraea pnomenusa B356 is a direct example of bioremediation. nih.gov The pathway, which proceeds through this compound, allows the bacterium to grow on diphenylmethane, breaking it down into less harmful substances like phenylacetic acid, which can be further metabolized. nih.gov Understanding this pathway, including the role of the 3-benzylcatechol intermediate, is essential for harnessing such organisms to clean up sites contaminated with this pollutant.
Additionally, research into the enzymatic modification of other substituted catechols is relevant to environmental biotechnology. For example, catechol 1,2-dioxygenase is a key enzyme in pathways that convert lignin-derived aromatic compounds, which are major components of renewable biomass, into valuable chemicals. bohrium.com Engineering such enzymes to better process substituted catechols is a promising strategy for valorizing industrial and agricultural waste streams. bohrium.com
Applications and Advanced Materials Research
Investigation of Bacterial Catabolic Pathways for Degradation of Related Compounds
While direct studies on the bacterial catabolism of 3-benzylbenzene-1,2-diol are not extensively documented, significant research into the degradation of structurally related compounds, particularly diphenylmethane (B89790), provides crucial insights into the potential enzymatic pathways involved. Bacteria have evolved sophisticated catabolic mechanisms to utilize complex aromatic hydrocarbons as sources of carbon and energy. The study of these pathways is essential for applications in bioremediation and biocatalysis.
Research has demonstrated that the bacterial biphenyl (B1667301) catabolic pathway is a key player in the degradation of diphenylmethane. inrs.caebi.ac.uknih.gov This pathway, initially identified for its role in breaking down biphenyl, shows remarkable versatility in processing structurally analogous molecules. inrs.ca
A pivotal organism in this research is Pandoraea pnomenusa B356, which has been shown to efficiently use diphenylmethane as a sole carbon source for growth. inrs.caebi.ac.uknih.gov The degradation process is initiated by the enzyme biphenyl dioxygenase (BPDO), a multi-component enzyme system. inrs.canih.gov BPDO catalyzes the dihydroxylation of the aromatic ring, transforming diphenylmethane into 3-benzylcyclohexa-3,5-diene-1,2-diol. inrs.caebi.ac.uknih.gov This intermediate is then sequentially processed by other enzymes of the biphenyl "upper" pathway. inrs.ca The subsequent reactions lead to the formation of phenylacetic acid, which is then funneled into central metabolism through a "lower" pathway. inrs.canih.govnih.gov
In contrast, other bacterial strains like Burkholderia xenovorans LB400, which also possess a biphenyl catabolic pathway, are unable to grow on diphenylmethane, indicating that the efficiency of this pathway for diphenylmethane degradation can vary significantly between different bacterial species. inrs.caebi.ac.uk Another bacterium, a strain of Hydrogenomonas, has also been isolated for its ability to degrade diphenylmethane, with phenylacetic acid identified as a major product. nih.govnih.gov
The enzymes of the biphenyl catabolic pathway in Pseudomonas sp. include BphA1, BphA2, BphB, BphC, and BphD. igem.org The initial dioxygenase step is critical and often determines the substrate specificity of the entire pathway. For instance, studies on Pseudomonas sp. strain HBP1 have shown the degradation of 2-hydroxybiphenyl, another related compound. This degradation is initiated by an NADH-dependent monooxygenase that hydroxylates the compound to form 2,3-dihydroxybiphenyl, which then undergoes meta-cleavage. osti.govcapes.gov.br This highlights the diversity of enzymatic strategies bacteria employ to break down complex aromatic structures.
The investigation into these bacterial catabolic pathways not only sheds light on the environmental fate of compounds like diphenylmethane but also opens up possibilities for engineering biocatalysts for the specific transformation of related molecules such as this compound.
Table 1: Bacterial Strains Involved in the Degradation of Diphenylmethane
| Bacterial Strain | Key Findings | References |
|---|---|---|
| Pandoraea pnomenusa B356 | Grows on diphenylmethane as a sole carbon source. Utilizes the biphenyl catabolic pathway. | inrs.caebi.ac.uknih.gov |
| Burkholderia xenovorans LB400 | Does not grow on diphenylmethane, although its biphenyl pathway enzymes can metabolize it inefficiently. | inrs.caebi.ac.uk |
| Hydrogenomonas sp. | Isolated on diphenylmethane as the sole carbon source. Produces phenylacetic acid as a major degradation product. | nih.govnih.gov |
| Pseudomonas sp. | Possesses the biphenyl catabolic pathway enzymes (BphA1, BphA2, BphB, BphC, BphD). | igem.org |
Table 2: Key Enzymes and Metabolites in the Bacterial Degradation of Diphenylmethane
| Step | Enzyme | Substrate | Product | References |
|---|---|---|---|---|
| 1 | Biphenyl Dioxygenase (BPDO) | Diphenylmethane | 3-Benzylcyclohexa-3,5-diene-1,2-diol | inrs.caebi.ac.uknih.gov |
| 2 | Dihydrodiol Dehydrogenase | 3-Benzylcyclohexa-3,5-diene-1,2-diol | 3-Benzylcatechol (this compound) | inrs.canih.gov |
| 3 | Extradiol Dioxygenase | 3-Benzylcatechol (this compound) | Ring cleavage products | inrs.canih.gov |
| 4 | Subsequent Pathway Enzymes | Ring cleavage products | Phenylacetic acid | inrs.canih.govnih.gov |
Q & A
Q. What analytical techniques are recommended for structural elucidation of 3-Benzylbenzene-1,2-diol and its isomers?
Methodological Answer: Terahertz (THz) spectroscopy combined with solid-phase density functional theory (DFT) calculations is highly effective for distinguishing constitutional isomers. For example, THz absorption spectra can resolve intermolecular vibrational modes unique to substituent positions on the benzene ring. Experimental THz spectra (0.5–6 THz) should be compared with DFT-calculated normal modes to assign absorption features. Mid-infrared spectroscopy (400–2000 cm⁻¹) complements this by identifying intramolecular vibrations .
Q. How can researchers assess the genotoxic potential of this compound in vitro and in vivo?
Methodological Answer: Follow standardized protocols from EFSA and ECHA, including:
- In vitro assays: Ames test (bacterial reverse mutation), micronucleus assay in mammalian cells.
- In vivo assays: Rodent micronucleus or comet assays (oral administration recommended for systemic exposure). Compare results against the Threshold of Toxicological Concern (TTC) for DNA-reactive mutagens (0.0025 μg/kg body weight/day). If exposure exceeds TTC, prioritize structural analogs (e.g., benzene-1,2-diol) with established genotoxicity data for risk assessment .
Q. What are the critical considerations for designing synthesis protocols for this compound derivatives?
Methodological Answer:
- Protection of hydroxyl groups: Use benzyl or silyl protecting agents during alkylation or acylation reactions.
- Storage: Maintain anhydrous conditions (inert atmosphere) and low temperatures (2–8°C) to prevent oxidation or degradation .
- Purification: Employ column chromatography with polar stationary phases (e.g., silica gel) and monitor by thin-layer chromatography (TLC).
Advanced Research Questions
Q. How do intermolecular interactions influence the spectral characteristics of this compound in solid-state analyses?
Methodological Answer: Intermolecular hydrogen bonding and π-π stacking dominate spectral features in THz and infrared regions. For solid-state analysis:
Q. What strategies resolve contradictions in experimental data on catalytic oxidation mechanisms of substituted 1,2-diols?
Methodological Answer:
- Kinetic isotope effects (KIE): Replace hydroxyl hydrogens with deuterium to probe rate-determining steps.
- Comparative catalysis: Test promoters like 1,10-phenanthroline in Cr(VI)-mediated oxidations to identify intermediate complexes via UV-Vis spectroscopy (e.g., absorption bands at 350–450 nm) .
- Control experiments: Vary pH and reactant ratios to isolate competing pathways (e.g., esterification vs. radical mechanisms).
Q. How can researchers address discrepancies between computational predictions and experimental observations in vibrational modes?
Methodological Answer:
- Functional selection: Benchmark DFT functionals (e.g., B3LYP vs. BP86) against gas-phase experimental data for diols. GGA functionals (e.g., BP86) may overestimate hydrogen bond stability, requiring hybrid functionals for accuracy.
- Conformational sampling: Use molecular dynamics (MD) simulations to account for flexible substituents (e.g., benzyl groups) that alter vibrational modes .
Q. What advanced separation techniques are effective for purifying this compound from complex mixtures?
Methodological Answer:
- Aldolization-assisted distillation: Convert impurities into higher-boiling-point derivatives for efficient separation.
- Isobaric vapor-liquid equilibrium (VLE): Optimize pressure (20–40 kPa) and temperature for binary systems (e.g., ethane-1,2-diol + butan-1,2-diol) to enhance purity .
- Micellar catalysis: Use surfactant-mediated extraction to isolate polar derivatives.
Q. What protocols evaluate the environmental impact of this compound degradation products?
Methodological Answer:
- Reaction monitoring: Use UV-Vis spectrometry (200–350 nm) and global analysis (e.g., singular value decomposition) to track degradation kinetics and identify intermediates (e.g., chlorinated quinones) .
- Ecotoxicology assays: Test degradation products in Daphnia magna or algal growth inhibition assays to assess aquatic toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
